N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound featuring a cyclohexyl group, a diphenyl-triazine moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves a multi-step process. One common method starts with the preparation of 5,6-diphenyl-1,2,4-triazin-3-amine, which is then reacted with cyclohexyl isocyanide and an appropriate aldehyde under controlled conditions . The reaction is usually carried out in solvents such as toluene, methanol, or ethanol, and may require catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution could introduce various functional groups onto the triazine ring.
Scientific Research Applications
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a cytotoxic agent against various cancer cell lines.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with cellular targets. In the context of its cytotoxic activity, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways and disrupting the function of key proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5,6-diphenyl-1,2,4-triazin-3-amine: A precursor in the synthesis of the target compound.
Cyclohexyl isocyanide: Another building block used in the synthesis.
Imidazole derivatives: Similar in terms of their heterocyclic structure and potential biological activity.
Uniqueness
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide stands out due to its unique combination of a cyclohexyl group, a diphenyl-triazine moiety, and a sulfanyl-acetamide linkage
Properties
Molecular Formula |
C23H24N4OS |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H24N4OS/c28-20(24-19-14-8-3-9-15-19)16-29-23-25-21(17-10-4-1-5-11-17)22(26-27-23)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2,(H,24,28) |
InChI Key |
SJUNJDPGBPQUQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.